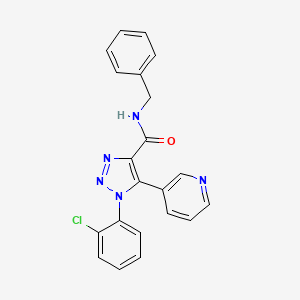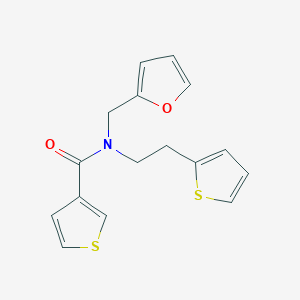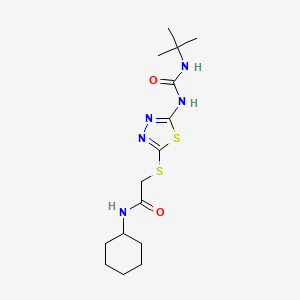![molecular formula C20H17FN2O5S2 B2998015 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941950-74-9](/img/structure/B2998015.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and possibly its structure. It might also include information about the compound’s uses or roles, if known.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which these reactions occur.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including the types and arrangements of its atoms and bonds. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo. This might include reactions that the compound can participate in, as well as reactions that it can catalyze.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Sulfonamides: Broad-Spectrum Applications
Sulfonamides, characterized by the sulfonamide group, have been the foundation for many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents have highlighted their utility as antiglaucoma agents, antitumor agents, and potential treatments for various diseases due to their ability to target tumor-associated isoforms and inhibit yeast carbonic anhydrases. The unique structural motif of sulfonamides continues to be explored for novel drug development, indicating their significant role in future therapeutic agents (Carta, Scozzafava, & Supuran, 2012).
Benzothiazoles: Anticancer and Antimicrobial Properties
Benzothiazole derivatives have been extensively investigated for their antimicrobial and anticancer properties. The incorporation of benzothiazole and its derivatives into pharmaceuticals has led to the development of drugs with significant antitumor activity. Various patents have been filed for benzothiazole derivatives, indicating their continued importance in drug discovery and the potential for new therapies targeting cancer and microbial infections (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Quinazolines and Pyrimidines: Optoelectronic Applications
Beyond their biological activities, quinazolines and pyrimidines have been explored for their applications in optoelectronics. These compounds are integral to the development of luminescent materials, organic light-emitting diodes (OLEDs), and photoelectric conversion elements. The incorporation of these heterocyclic compounds into π-extended conjugated systems has been shown to enhance the electroluminescent properties of materials, demonstrating the versatility of these molecules beyond pharmaceutical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound. This might include toxicity information, handling precautions, and disposal guidelines.
Zukünftige Richtungen
This would involve a discussion of potential future research directions involving the compound. This might include potential applications, unanswered questions about the compound that warrant further investigation, or new methods for synthesizing or modifying the compound.
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5S2/c21-14-4-6-15(7-5-14)30(25,26)9-1-2-19(24)23-20-22-16(11-29-20)13-3-8-17-18(10-13)28-12-27-17/h3-8,10-11H,1-2,9,12H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUGJOKYHJJDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

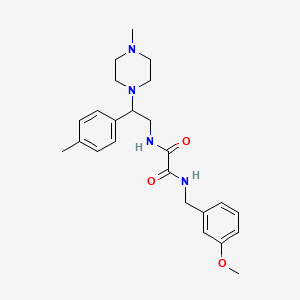
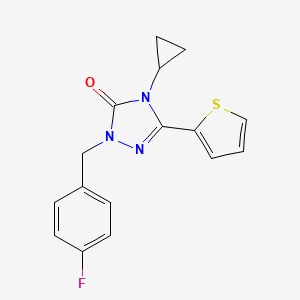
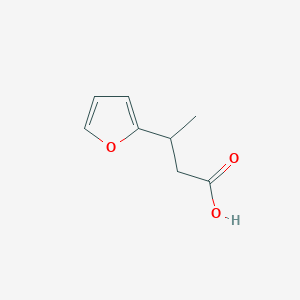
![Methyl 2-{thieno[2,3-d]pyrimidin-4-yloxy}acetate](/img/structure/B2997936.png)
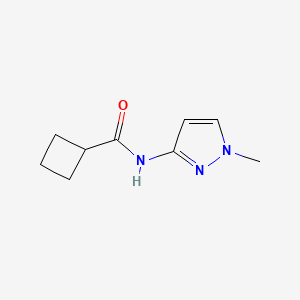
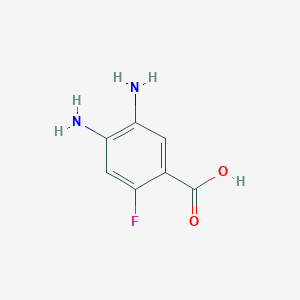
![S-(2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2997943.png)
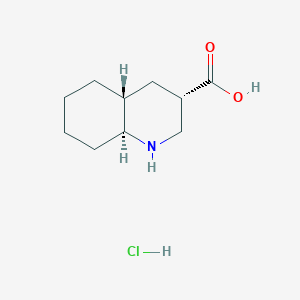
![6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997947.png)
![1-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2997948.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2997949.png)
